



# Application Notes: Using Furosine to Assess Heat Treatment in Food

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Compound of Interest		
Compound Name:	Furosine dihydrochloride	
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#### Introduction

Furosine (ε-N-(2-furoylmethyl)-L-lysine), is a compound that is not naturally present in raw foods but is formed during the heat processing of foods that contain proteins and reducing sugars.[1][2][3] It serves as a crucial chemical marker for assessing the intensity of heat treatment and the extent of the early stages of the Maillard reaction.[1][4][5] The Maillard reaction, a non-enzymatic browning reaction, can lead to the loss of essential amino acids, particularly lysine, thereby reducing the nutritional quality of the food.[4][5] Therefore, the quantification of furosine is a valuable tool for quality control in the food industry, allowing for the evaluation of thermal damage to proteins.[6][7] Furosine determination is particularly relevant for products like milk, dairy products, pasta, honey, and baked goods.[2][8][9]

#### Principle of Furosine Formation

Furosine itself is not directly formed during the heating of food. Instead, the initial step of the Maillard reaction involves the condensation of the ε-amino group of a lysine residue in a protein with a reducing sugar (e.g., lactose in milk, glucose) to form a Schiff base. This unstable intermediate then undergoes an irreversible rearrangement to form a more stable Amadori product (e.g., N-ε-fructosyllysine from glucose).[4][5] Furosine is then formed from the Amadori product during strong acid hydrolysis, a necessary step in the analytical procedure for its quantification.[1][2][10] It is estimated that approximately 30-43.4% of the Amadori product is converted to furosine during this hydrolysis step.[11] The concentration of furosine is therefore



directly proportional to the amount of early Maillard reaction products and serves as an indicator of the initial thermal damage to proteins.[6]

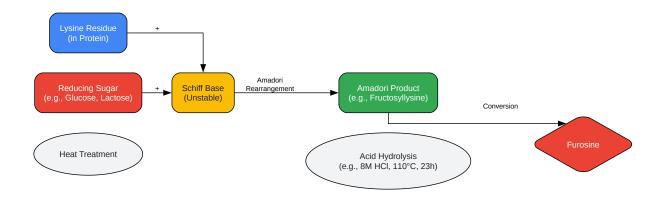
Applications in Food Quality Assessment

The determination of furosine content is widely applied to:

- Monitor the intensity of heat treatments: Higher processing temperatures and longer durations lead to increased furosine levels.[2] This allows for the differentiation between pasteurized, UHT (Ultra-High Temperature), and sterilized milk products.
- Assess nutritional damage: The formation of Amadori products blocks lysine residues, making this essential amino acid unavailable for absorption and utilization by the body.[4][5]
   Furosine levels correlate with the loss of available lysine.[6]
- Detect the use of reconstituted milk powder: Milk powders undergo more intense heat treatment during production, leading to higher furosine concentrations compared to fresh milk.[2]
- Evaluate the quality of pasta and other cereal products: The drying process of pasta can induce the Maillard reaction, and furosine levels can indicate the severity of the drying conditions.[8]
- Control the quality of honey: Furosine can be used as an indicator of overheating or improper storage of honey.[8]

## **Maillard Reaction Pathway for Furosine Formation**





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Caption: Maillard reaction pathway leading to the formation of furosine.

## **Quantitative Data Summary**

The following tables summarize furosine levels found in various food products subjected to different heat treatments. These values can serve as a reference for researchers and quality control professionals.

Table 1: Furosine Content in Milk and Dairy Products

Product	Heat Treatment	Furosine Content (mg/100g protein)	Reference
Pasteurized Milk	Standard Pasteurization	8 - 250	[9]
UHT Milk	Ultra-High Temperature	310 - 603	[12]
Processed Cheese	Varies	3.5 - 366.6	[12]



Table 2: Furosine Content in Cereal Products

Product	Heat Treatment/Conditio n	Furosine Content (mg/100g protein)	Reference
Durum Wheat Semolina Pasta	Varies	107 - 506	[8]
Fresh Filled Pasta (ISP)	Inject Steam Pasteurization	24.72 ± 5.0	[13]
Fresh Filled Pasta (NSP)	Nascent Steam Pasteurization	19.8 ± 2.6	[13]
Fried Bread	Frying	163.4	[6]

Table 3: Furosine Content in Other Food Products

Product	Heat Treatment/Conditio n	Furosine Content (g/kg protein)	Reference
Fresh Ginseng	Raw	3.35	[12]
Black Ginseng Concentrate	Processed	42.28	[12]
Fried Cauliflower	Frying	~800 mg/100g protein	[6]
Fried Carrot	Frying	~800 mg/100g protein	[6]
Fried Banana	Frying	620 mg/100g protein	[6]

## **Experimental Protocols**

Protocol 1: Determination of Furosine in Food by High-Performance Liquid Chromatography (HPLC)

### Methodological & Application





This protocol is based on the widely used method involving acid hydrolysis followed by HPLC analysis.[2][14]

- 1. Sample Preparation and Acid Hydrolysis
- Weigh a finely milled sample (approximately 30-70 mg of protein) into a screw-cap glass tube with a PTFE-faced septum.[14]
- Add 8 mL of 8 M hydrochloric acid (HCl).[14]
- Seal the tube tightly and place it in an oven or heating block at 110°C for 23 hours.
- After hydrolysis, allow the sample to cool to room temperature.
- Filter the hydrolysate through a 0.45 μm membrane filter to remove any particulate matter.
- 2. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended)
- For complex matrices, a cleanup step using a hydrophilic-lipophilic balanced (HLB) SPE cartridge can improve the chromatogram.[10]
- Condition the SPE cartridge according to the manufacturer's instructions.
- Load the filtered hydrolysate onto the cartridge.
- Wash the cartridge to remove interfering substances.
- Elute the furosine fraction with an appropriate solvent.
- Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
- 3. HPLC Analysis
- HPLC System: A standard HPLC system equipped with a UV detector is required.
- Column: A C18 reversed-phase column is commonly used.[14] Alternatively, a dedicated furosine analysis column or a hydrophilic interaction liquid chromatography (HILIC) column

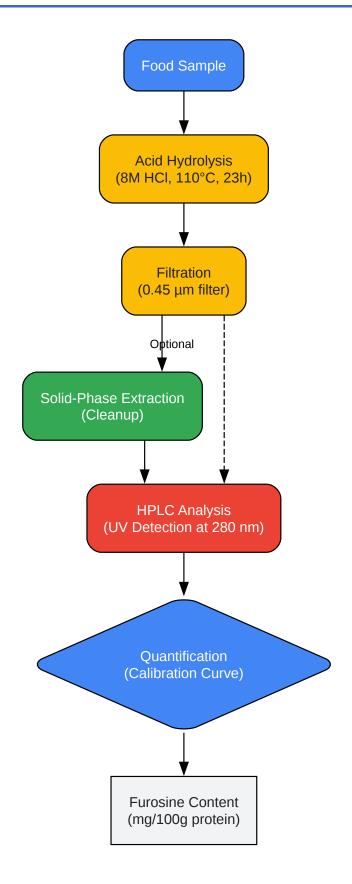


can be employed.[10][14]

- Mobile Phase: A typical mobile phase for ion-pair reversed-phase HPLC consists of an
  aqueous solution of a suitable ion-pairing agent (e.g., sodium heptanesulfonate) and an
  organic modifier (e.g., acetonitrile), with the pH adjusted.[2] For HILIC, the mobile phase is
  typically a mixture of acetonitrile and an aqueous buffer.[10]
- Flow Rate: A flow rate of 1.0 mL/min is common.
- Detection: Set the UV detector to 280 nm.[2]
- Injection Volume: Inject 20 μL of the prepared sample.
- Quantification: Prepare a calibration curve using furosine dihydrochloride standards of known concentrations. Calculate the furosine content in the sample by comparing its peak area to the calibration curve. The results are typically expressed as mg of furosine per 100 g of protein.[2]

## **Experimental Workflow for Furosine Analysis**





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Caption: General experimental workflow for the determination of furosine in food.



Protocol 2: Rapid Determination of Furosine by Capillary Zone Electrophoresis (CZE)

This method offers a faster alternative to HPLC for routine analysis.[8][9]

- 1. Sample Preparation and Hydrolysis
- Follow the same acid hydrolysis procedure as described in Protocol 1.
- 2. Solid-Phase Extraction (SPE) Cleanup
- Perform a solid-phase extraction cleanup as described in Protocol 1. This step is crucial for CZE to ensure sample cleanliness and prevent capillary clogging.[9]
- Dry the eluate and redissolve the residue in the running buffer.[9]
- 3. CZE Analysis
- CZE System: A capillary electrophoresis system with a UV detector.
- Capillary: A fused silica capillary (e.g., 50 μm internal diameter).[9]
- Running Buffer: A suitable buffer, for example, 3-(N-morpholino)-2-hydroxypropanesulfonic acid (MOPSO) solution at pH 7.0.[9]
- Separation Voltage: Apply a high voltage across the capillary for separation.
- Detection: On-column UV detection at a suitable wavelength.
- Injection: Hydrodynamic or electrokinetic injection of the sample.
- Quantification: Similar to HPLC, use a calibration curve prepared with furosine dihydrochloride standards to quantify the furosine content in the sample.

#### Method Performance Characteristics

- Limit of Detection (LOD) and Quantification (LOQ): For HILIC methods, LOD and LOQ can be as low as 0.7 mg/kg and 2.3 mg/kg, respectively.[10]
- Recovery: Recoveries typically range from 94.6% to 98.6%.[10]



 Repeatability: In-laboratory repeatability for CZE has been reported to be within ±7.1% at a 95% confidence level for furosine concentrations between 8 and 250 mg per 100 g of protein.[9]

#### Conclusion

The determination of furosine is a robust and well-established method for assessing the impact of heat treatment on food products. By quantifying this Maillard reaction product, researchers, scientists, and quality control professionals can gain valuable insights into the nutritional quality and processing history of a wide range of foods. The choice between HPLC and CZE will depend on the specific application, sample matrix, and available instrumentation.

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